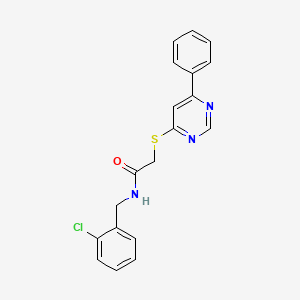![molecular formula C11H14BrNO3S3 B2632715 8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351591-81-5](/img/structure/B2632715.png)
8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C11H14BrNO4S2. It has an average mass of 368.267 Da and a monoisotopic mass of 366.954742 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The “spiro” in its name suggests that it contains a spiroatom, a single atom that forms the junction of two or more rings . The “8-azaspiro[4.5]decane” part of the name indicates that one of the rings is an eight-membered ring containing a nitrogen atom (aza-), and this ring is fused to a second ring through a spiroatom .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound's synthesis has been explored in various contexts, revealing its potential for creating biologically active compounds. For instance, Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting its promise in producing important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, emphasizing the steps like the addition of prenyl magnesium bromide to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010).
Antiviral and Anticancer Applications
- The structure has been utilized in the development of antiviral and anticancer agents. Apaydın et al. (2019) synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives showing inhibitory activity against human coronavirus (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). In another study, Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives, revealing moderate to high inhibition activities against various cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Nonlinear Optical Material Applications
- The compound's derivatives have also been identified as potential materials for nonlinear optical devices. Kagawa et al. (1994) found that 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane showed promise for applications in nonlinear optical devices (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994).
Drug Discovery Modules
- Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as novel, multifunctional modules for drug discovery, indicating the versatility and potential applications in pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).
Anticonvulsant Activity Studies
- The compound has been studied for its anticonvulsant properties. Obniska, Kamiński, and Tatarczyńska (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties (Obniska, Kamiński, & Tatarczyńska, 2006).
Zukünftige Richtungen
The future directions for research on this compound could include determining its synthesis, exploring its chemical reactions, and investigating its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be assessed .
Eigenschaften
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S3/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJMJHCJHXMLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2632634.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)



![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-acetylazetidine-3-carboxamide](/img/structure/B2632644.png)
![(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2632645.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B2632648.png)
![N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2632650.png)
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)


